molecular formula C20H13I B1589534 9-Iodo-10-phenylphenanthrene CAS No. 312612-61-6

9-Iodo-10-phenylphenanthrene

Cat. No. B1589534
M. Wt: 380.2 g/mol
InChI Key: DLMIWIDZMSLNNJ-UHFFFAOYSA-N
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Description

9-Iodo-10-phenylphenanthrene is a chemical compound with the molecular formula C20H13I . It has a molecular weight of 380.22 .


Synthesis Analysis

The synthesis of phenanthrene derivatives, including 9-Iodo-10-phenylphenanthrene, has been reported in several studies . One method involves the cyclization of (biphenyl-2-alkyne) derivatives to give two different types of phenanthrene derivatives . The strategy for the synthesis was based on the use of electrophilic cyclization .


Molecular Structure Analysis

The molecular structure of 9-Iodo-10-phenylphenanthrene consists of a phenanthrene core with an iodine atom at the 9th position and a phenyl group at the 10th position .


Physical And Chemical Properties Analysis

9-Iodo-10-phenylphenanthrene has a molecular weight of 380.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Cyclization of Biphenyl Derivatives : The cyclization of biphenyl-2-alkyne derivatives can yield various phenanthrene derivatives, including 9-iodo-10-organochalcogen-phenanthrenes. This process involves electrophilic cyclization and iron(iii) chloride/diorganyl diselenide-mediated intramolecular cyclization. These methods are efficient and compatible with various functional groups, leading to diverse phenanthrene derivatives (Grimaldi et al., 2016).

Structural Analysis

  • Helical Twist Formation : Research shows that certain phenanthrene derivatives, like diindenophenanthrene, can form a helical twist structure, resembling a spiral staircase. This structural characteristic offers insights into molecular geometry and potential applications in materials science (Dai et al., 2004).

Environmental and Health Implications

  • Reactions with OH Radical : Studies on the reaction of phenanthrene with OH radicals indicate the formation of various oxidized products, which can have implications for environmental health and air quality. Understanding these reactions can help in assessing the impact of these compounds in atmospheric chemistry (Lee & Lane, 2010).

Material Science Applications

  • Epoxy Nanocomposites Development : Research into dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) based phosphorus tetraglycidyl epoxy nanocomposites, derived from phenanthrene structures, demonstrates their potential in aerospace and high-performance applications. These materials offer improved mechanical, thermal, and electrical properties (Meenakshi et al., 2011).

Analytical Chemistry

  • Palladium Detection : A study utilizing commercially available 9-bromophenanthrene as a fluorescence probe for detecting trace amounts of palladium highlights the role of phenanthrene derivatives in analytical chemistry. The method shows excellent selectivity and specificity, useful in various applications (Jun et al., 2016).

Pollution Control

  • Removal of Pollutants : Magnetic Schiff base polymers containing phenanthrene structures have demonstrated high efficiency in removing phenanthrene and 9-phenanthrol from the environment. This research provides valuable insights into pollutant removal strategies and the interaction mechanisms involved in this process (Wei et al., 2022).

Safety And Hazards

Specific safety and hazard information for 9-Iodo-10-phenylphenanthrene is not provided in the sources .

properties

IUPAC Name

9-iodo-10-phenylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13I/c21-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)14-8-2-1-3-9-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMIWIDZMSLNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472320
Record name 9-IODO-10-PHENYLPHENANTHRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Iodo-10-phenylphenanthrene

CAS RN

312612-61-6
Record name 9-IODO-10-PHENYLPHENANTHRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
TB Grimaldi, G Lutz, DF Back, G Zeni - Organic & Biomolecular …, 2016 - pubs.rsc.org
… Larock reported the preparation of 9-iodo-10-phenylphenanthrene via electrophilic cyclization of 2-(1-alkynyl)biphenyls. 23c This methodology accommodates aryl and heteroaryl …
Number of citations: 28 pubs.rsc.org
N Mukherjee, T Chatterjee - Green Chemistry, 2021 - pubs.rsc.org
… atmosphere, it took 14 hours for the reaction to be completed, and 89% phenyl(10-phenylphenanthren-9-yl)sulfane 3aa was formed along with 6% 9-iodo-10-phenylphenanthrene 4a (…
Number of citations: 19 pubs.rsc.org
JW Barton, AM Rogers, ME Barney - Journal of the Chemical Society …, 1965 - pubs.rsc.org
Reduction of 9-phenylazophenanthrene and benzidine rearrangement of the resulting N-9-phenanthryl-N'-phenylhydrazine gives 9-amino-10-(2-aminophenyl) phenanthrene, which …
Number of citations: 6 pubs.rsc.org
MA Campo, RC Larock - Organic Letters, 2000 - ACS Publications
… Thus, treatment of 9-iodo-10-phenylphenanthrene 9 (18) with carbon monoxide under our standard reaction conditions produced indeno[1,2-l]phenanthren-13-one 10 (19) in 98% yield. …
Number of citations: 122 pubs.acs.org
N Mukherjee, ANV Satyanarayana, P Singh, M Dixit… - Green …, 2022 - pubs.rsc.org
… The reactions were relatively more clean and efficient with diselenides compared to disulfides, 19b since the by-product, 9-iodo-10-phenylphenanthrene 4a was hardly formed in most …
Number of citations: 8 pubs.rsc.org
T Yao, MA Campo, RC Larock - The Journal of Organic Chemistry, 2005 - ACS Publications
… The structure of compound 2 was confirmed by comparison with 9-iodo-10-phenylphenanthrene prepared by the palladium-catalyzed annulation of (phenylacetylenyl)trimethylsilane by …
Number of citations: 183 pubs.acs.org
MA Campo, RC Larock - The Journal of Organic Chemistry, 2002 - ACS Publications
… Thus, treatment of 9-iodo-10-phenylphenanthrene (20) with carbon monoxide under our standard reaction conditions produced indene[1,2-l]phenanthren-13-one 11 (21) in 98% yield. …
Number of citations: 196 pubs.acs.org
N Mukherjee, T Chatterjee - The Journal of Organic Chemistry, 2021 - ACS Publications
… of I 2 and 3 equiv of TFAA for 3 h, 91% of the desired product, methyl(10-phenylphenanthren-9-yl)sulfane 3aa was formed along with a trace amount of 9-iodo-10-phenylphenanthrene …
Number of citations: 21 pubs.acs.org
K Kanno, Y Liu, A Iesato, K Nakajima… - Organic Letters, 2005 - ACS Publications
… with 2,2‘-dibromobiphenyl 1 and 1-phenyl-2-trimethylsilylacetylene afforded 9-phenyl-10-trimethylsilylphenanthrene 2h, which could be converted into 9-iodo-10-phenylphenanthrene 8 …
Number of citations: 91 pubs.acs.org
MA Campo, Q Huang, T Yao, Q Tian… - Journal of the American …, 2003 - ACS Publications
… An interesting example of this migration involves the rearrangement of easily prepared 9-iodo-10-phenylphenanthrene (7) to benz[e]acephenanthrylene (8), and the reaction proceeded …
Number of citations: 244 pubs.acs.org

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